molecular formula C13H21NO5 B6357609 2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid CAS No. 1782355-62-7

2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid

Cat. No.: B6357609
CAS No.: 1782355-62-7
M. Wt: 271.31 g/mol
InChI Key: QBPFDRZUSIAUTG-UHFFFAOYSA-N
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Description

2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[35]nonane-8-carboxylic acid is a spirocyclic compound with a unique structure that includes both an oxazolidine and a spirocyclic nonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid typically involves the reaction of a suitable oxazolidine precursor with a spirocyclic nonane derivative. The reaction conditions often include the use of tert-butyl chloroformate as a protecting group for the amine functionality, followed by cyclization to form the spirocyclic structure. The reaction is usually carried out under anhydrous conditions with a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, binding to the active site of the target protein and altering its activity. This interaction can affect various biological pathways and processes, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid is unique due to its specific spirocyclic structure, which includes both an oxazolidine and a nonane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research applications. Its ability to undergo diverse chemical reactions and its potential as a building block for more complex molecules further highlight its significance in scientific research .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-13(8-14)6-9(10(15)16)4-5-18-13/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPFDRZUSIAUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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